molecular formula C8H4ClFN2O2 B13654719 8-Chloro-6-fluoroquinazoline-2,4-diol

8-Chloro-6-fluoroquinazoline-2,4-diol

Cat. No.: B13654719
M. Wt: 214.58 g/mol
InChI Key: ARKSONGAGFTWCE-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoroquinazoline-2,4-diol is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoroquinazoline-2,4-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of 2-amino-4-chloro-5-fluorobenzoic acid with formamide, followed by chlorination and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoroquinazoline-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro or fluoro positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-6-fluoroquinazoline-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoroquinazoline-2,4-diol involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Fluoroquinazoline-2,4-diol
  • 8-Chloroquinazoline-2,4-diol
  • 6-Chloro-8-fluoroquinazoline-2,4-diol

Comparison: 8-Chloro-6-fluoroquinazoline-2,4-diol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and therapeutic applications .

Properties

Molecular Formula

C8H4ClFN2O2

Molecular Weight

214.58 g/mol

IUPAC Name

8-chloro-6-fluoro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H4ClFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)

InChI Key

ARKSONGAGFTWCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=O)N2)Cl)F

Origin of Product

United States

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